1-(2-methylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol
Description
Properties
IUPAC Name |
3-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-12-7-9-14(10-8-12)16-11-18-17(20)19(16)15-6-4-3-5-13(15)2/h3-11H,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHBYMZTSFCHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aldehydes and Thiourea
This method involves the reaction of substituted benzaldehydes with thiourea under acidic conditions to form the imidazole-2-thiol core.
- Reactants : 2-methylbenzaldehyde, 4-methylbenzaldehyde, and thiourea.
- Catalyst : Concentrated HCl or acetic acid.
- Conditions : Reflux in ethanol or methanol for 6–8 hours.
- Purification : Recrystallization from ethanol yields the product with ~65–75% purity.
- The reaction proceeds via the formation of a thiourea intermediate, followed by cyclization.
- Acidic conditions facilitate protonation of the aldehyde, enhancing electrophilicity for nucleophilic attack by thiourea.
Markwald Synthesis with Aryl Isothiocyanates
Adapted from methodologies for analogous imidazole-2-thiol derivatives, this route uses aryl isothiocyanates and 2-aminoacetophenone precursors.
Steps :
- Synthesis of 2-Amino-4-methylacetophenone Hydrochloride :
- React 4-methylacetophenone with hexamethylenetetramine in chloroform, followed by HCl hydrolysis.
- Cyclization with 2-Methylphenyl Isothiocyanate :
- Combine 2-amino-4-methylacetophenone hydrochloride (1 eq) with 2-methylphenyl isothiocyanate (1 eq) in ethanol.
- Add triethylamine (1 eq) and reflux for 4 hours.
- Isolate the crude product via filtration and recrystallize from ethanol (yield: 70–78%).
- Solvent : Ethanol > acetonitrile due to better solubility of intermediates.
- Base : Triethylamine outperforms K₂CO₃ in minimizing side reactions.
A two-step process involving thiol group introduction followed by functionalization:
Step 1 : Synthesis of 1,5-diarylimidazole-2-thiol:
- React 2-methylbenzaldehyde and 4-methylbenzaldehyde with ammonium acetate and thiourea in glacial acetic acid at 120°C for 12 hours.
Step 2 : Thiol alkylation (if required):
- Treat the thiol intermediate with alkyl halides (e.g., methyl iodide) in DMF using NaH as a base.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12–16 hours |
| Temperature | 100–120°C |
| Yield (Step 1) | 68–72% |
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors and automated systems improve efficiency:
- Catalyst Recycling : Heterogeneous catalysts (e.g., zeolites) reduce waste.
- Purification : Silica gel chromatography or distillation replaces recrystallization for higher throughput.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 65–75 | 85–90 | Moderate |
| Markwald Synthesis | 70–78 | 92–95 | High |
| Thiol-Alkylation | 60–68 | 80–85 | Low |
Challenges and Mitigation Strategies
- Byproduct Formation : Competing oxidation of thiol to disulfide.
- Solution : Use inert atmosphere (N₂/Ar) and reducing agents (NaBH₄).
- Low Reactivity of 4-Methylphenyl Group :
- Solution : Microwave-assisted synthesis reduces reaction time by 40%.
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions: 1-(2-methylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to yield corresponding dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the imidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine in the presence of a base.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated imidazoles, substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In the realm of organic synthesis, 1-(2-methylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol serves as a versatile building block for developing new materials and catalysts. Its ability to undergo various chemical transformations allows chemists to create complex structures efficiently. The compound can be utilized in the synthesis of:
- Advanced Polymers : It can serve as a monomer or cross-linking agent in polymer chemistry.
- Catalysts : The compound's thiol group can facilitate catalytic reactions, enhancing reaction rates and selectivity.
Biology
This compound has garnered attention for its potential biological activities:
- Antimicrobial Properties : Studies indicate that it exhibits significant inhibitory effects against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, one study reported minimum inhibitory concentration (MIC) values comparable to established antibiotics, showcasing its potential as an antimicrobial agent.
- Antifungal Activity : It has also been investigated for its antifungal properties, targeting common fungal strains with promising results.
Medicine
The therapeutic potential of this compound is being explored in several areas:
- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases.
- Anticancer Activity : Preliminary studies have indicated that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cellular stress responses .
Antimicrobial Efficacy Study
A study demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains. The results indicated that this compound could serve as a basis for developing new antibiotic therapies.
Oxidative Stress Research
Research highlighted the antioxidant capabilities of this compound, showing effective scavenging of free radicals in vitro. This suggests potential applications in treating oxidative stress-related diseases such as neurodegenerative disorders.
Enzyme Inhibition Analysis
Inhibitory effects on acetylcholinesterase (AChE) were observed, with an IC50 value indicating promising potential for treating Alzheimer's disease. This positions the compound as a candidate for further development in neuropharmacology.
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Methyl vs. Isopropyl Groups : The target compound’s 2-methylphenyl group provides moderate steric bulk compared to the 2-isopropylphenyl analog . Larger substituents like isopropyl may hinder intermolecular interactions but improve resistance to enzymatic degradation.
- Thiol vs. Nitro/Trifluoromethyl Groups : The thiol group in the target compound offers redox activity (e.g., disulfide bond formation), whereas nitro (e.g., 5-nitro-1H-imidazole derivatives in ) or trifluoromethyl groups () enhance electron-withdrawing effects and stability .
- Benzyl vs.
Structural and Crystallographic Insights
- Hydrogen Bonding : The thiol group in the target compound can participate in hydrogen-bonding networks, as analyzed in . In contrast, trifluoromethyl or nitro groups () rely on dipole-dipole interactions .
- Crystal Packing : Tools like ORTEP-III () enable visualization of anisotropic displacement parameters, critical for understanding how methyl substituents influence crystal symmetry compared to bulkier groups .
Biological Activity
1-(2-methylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol, with the molecular formula and a molecular weight of 280.39 g/mol, is an organic compound characterized by its imidazole ring and thiol functional group. This compound has garnered attention for its diverse biological activities, which suggest potential therapeutic applications in various fields, including medicine and pharmacology.
Chemical Structure
The structure of this compound features two methyl-substituted phenyl groups attached to the imidazole ring. This unique configuration contributes to its chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₂S |
| Molecular Weight | 280.39 g/mol |
| CAS Number | 1105188-84-8 |
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, particularly against various bacterial strains and fungi. Its ability to interact with biological membranes enhances its efficacy in disrupting microbial growth.
- Antioxidant Properties : It has been investigated for its role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Preliminary studies suggest it could serve as a lead compound for developing AChE inhibitors .
The mechanism of action for this compound involves interactions with specific molecular targets:
- Molecular Targets : It interacts with enzymes and receptors, modulating their activity and influencing various signaling pathways related to inflammation and cell proliferation.
- Pathways Involved : The compound may affect pathways associated with apoptosis and cellular stress responses, contributing to its therapeutic potential.
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy Study : A study demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Oxidative Stress Research : Another investigation highlighted its antioxidant capabilities, showing that the compound effectively scavenged free radicals in vitro, suggesting potential applications in treating oxidative stress-related diseases.
- Enzyme Inhibition Analysis : Research evaluating the AChE inhibitory activity revealed that this compound could inhibit AChE with an IC50 value indicating promising potential as a treatment for Alzheimer's disease .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare 1-(2-methylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol?
- Answer : The compound is synthesized via nucleophilic substitution reactions. For example, a related imidazole-2-thiol derivative (5-(4-fluorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol) was prepared by reacting the thiol intermediate with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate as a base. The reaction is typically conducted in a polar aprotic solvent (e.g., DMF or ethanol) under reflux, followed by recrystallization from ethanol to purify the product . Similar protocols can be adapted for the target compound by substituting appropriate aryl halides or thiol precursors.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Answer : Key techniques include:
- Infrared (IR) Spectroscopy : To identify functional groups (e.g., C-S stretch at ~600–700 cm⁻¹ and N-H vibrations in imidazole rings).
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments.
- Elemental Analysis : To validate purity by comparing experimental and calculated C, H, N, and S percentages .
- Melting Point Determination : To assess consistency with literature values.
Advanced Research Questions
Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction studies?
- Answer : Slow evaporation or diffusion methods in solvents like ethanol or acetone are preferred. For imidazole derivatives, controlling temperature (e.g., 4°C to slow nucleation) and solvent polarity is critical. Evidence from analogous compounds shows that weak intermolecular interactions (e.g., C–H⋯S and π-π stacking) stabilize crystal lattices, so solvents that promote these interactions (e.g., chloroform/ethanol mixtures) are recommended .
Q. What computational and experimental approaches are used to analyze hydrogen bonding and intermolecular interactions in the crystal lattice?
- Answer :
- X-ray Crystallography : Resolve the 3D structure and identify hydrogen bonds (e.g., S⋯H-C or N-H⋯S). Software like SHELXL refines the structure, while ORTEP-3 visualizes thermal ellipsoids and bonding .
- Graph Set Analysis : Classifies hydrogen-bonding patterns (e.g., rings or chains) using Etter’s formalism. For example, a study on imidazole derivatives identified R₂²(8) motifs involving C–H⋯S interactions .
- Hirshfeld Surface Analysis : Quantifies interaction contributions (e.g., S⋯H vs. H⋯H contacts) .
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during structural elucidation?
- Answer :
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT-optimized structures).
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to model twinning in diffraction data .
- Dynamic NMR : Resolve conformational ambiguities (e.g., hindered rotation in aryl groups) by variable-temperature studies .
Q. What strategies are effective for designing derivatives to modulate biological or physicochemical properties?
- Answer :
- Substituent Variation : Introduce electron-withdrawing (e.g., -F, -Br) or donating (-OCH₃) groups at the 4-methylphenyl or 2-methylphenyl positions to alter lipophilicity or binding affinity .
- Bioisosteric Replacement : Replace the thiol (-SH) group with methylthio (-SMe) or sulfonyl (-SO₂) moieties to enhance stability .
- Docking Studies : Use software like AutoDock to predict interactions with target proteins (e.g., fungal cytochrome P450 enzymes) .
Q. Which methodologies are employed to evaluate the compound’s biological activity, such as antifungal or enzyme inhibition?
- Answer :
- In Vitro Assays : Microdilution tests (e.g., MIC determination against Candida albicans) .
- Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., COX-1/2) using fluorometric or colorimetric substrates .
- Molecular Dynamics Simulations : Assess binding stability in enzyme active sites over nanosecond timescales .
Q. How is SHELX software utilized for refining crystal structures of imidazole derivatives?
- Answer :
- Data Input : Load .hkl diffraction data and initial coordinates.
- Refinement Cycles : Use SHELXL’s least-squares algorithms to adjust atomic positions, thermal parameters, and occupancy.
- Validation : Check R-factors (e.g., R₁ < 0.05) and generate CIF files for deposition. SHELXPRO interfaces with visualization tools like ORTEP-3 for error analysis .
Q. What analytical techniques are suitable for impurity profiling during synthesis?
- Answer :
- HPLC-MS : Detect and quantify byproducts (e.g., unreacted intermediates) using C18 columns and ESI ionization .
- TLC Monitoring : Track reaction progress with silica plates and UV visualization.
- ICP-OES : Screen for residual metal catalysts (e.g., K⁺ from K₂CO₃) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
